3-(1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
3-(1-(2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring a piperidine core linked to an imidazolidine-2,4-dione moiety via an acetyl spacer. The acetyl group is further substituted with a 4-(4-fluorophenyl)-1H-pyrazole ring. This structure combines pharmacophores known for diverse biological activities, including kinase inhibition and receptor antagonism . The imidazolidine-2,4-dione (hydantoin) moiety is a common scaffold in medicinal chemistry, often associated with hydrogen-bonding interactions critical for target binding . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrazole ring may contribute to π-π stacking interactions in enzyme binding pockets .
Properties
IUPAC Name |
3-[1-[2-[4-(4-fluorophenyl)pyrazol-1-yl]acetyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c20-15-3-1-13(2-4-15)14-9-22-24(11-14)12-18(27)23-7-5-16(6-8-23)25-17(26)10-21-19(25)28/h1-4,9,11,16H,5-8,10,12H2,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNADJXQUHDZQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 384.43 g/mol. The presence of the 4-fluorophenyl moiety and the pyrazole ring are significant for its biological activity, particularly in targeting specific enzymes and receptors.
Antitumor Activity
Research indicates that pyrazole derivatives, including the compound , exhibit antitumor properties by inhibiting critical pathways involved in cancer progression. Specifically, compounds with similar structures have shown efficacy against BRAF(V600E) mutations and other oncogenic targets such as EGFR and Aurora-A kinase. The incorporation of the imidazolidine ring enhances the compound's ability to interact with these targets, potentially leading to reduced tumor growth rates .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). Studies suggest that modifications to the pyrazole structure can enhance these effects, making compounds like this one promising candidates for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented extensively. The compound's structure allows it to disrupt bacterial cell membranes, leading to cell lysis. In vitro studies have shown that similar compounds possess significant activity against various bacterial strains, indicating that this compound may also exhibit broad-spectrum antimicrobial properties .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituents on the Pyrazole Ring : The presence of fluorine atoms has been associated with increased potency against certain cancer cell lines.
- Imidazolidine Core : This moiety is essential for enhancing binding affinity to target proteins.
- Piperidine Linkage : The piperidine group contributes to the overall stability and bioavailability of the compound.
Case Studies
- Antitumor Efficacy : A study conducted on a series of pyrazole derivatives demonstrated that those with similar structural features significantly inhibited tumor growth in xenograft models. The compound's ability to modulate key signaling pathways was highlighted as a critical factor in its effectiveness .
- Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation, derivatives showed a marked decrease in inflammatory markers when administered at specific dosages, suggesting a dose-dependent response that could be further explored for therapeutic applications .
- Antimicrobial Testing : A comparative study evaluated various pyrazole derivatives against common bacterial pathogens. The results indicated that modifications leading to increased lipophilicity improved membrane penetration and antimicrobial efficacy .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 3-(1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione exhibit significant anticancer properties. For instance, Mannich bases derived from pyrazoles have shown cytotoxic effects against various cancer cell lines, including human colon cancer and prostate cancer cells. Studies reported that certain derivatives displayed IC50 values lower than 10 μM against these cell lines, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
Neuropharmacological Effects
Compounds containing piperidine and pyrazole are being investigated for their neuroprotective effects. Research has suggested that they may act as anxiolytics or antidepressants by modulating neurotransmitter systems. For example, derivatives of pyrazole have been shown to exert anxiolytic effects in animal models, which could be attributed to their ability to interact with GABA receptors .
Anti-inflammatory Properties
The anti-inflammatory potential of similar pyrazole derivatives has been documented extensively. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases. The structural characteristics of the imidazolidine ring may enhance this activity by stabilizing interactions with target proteins involved in inflammation pathways .
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of Mannich bases related to the compound against various cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to traditional agents. For instance, one derivative showed an IC50 value of 5 μM against MCF-7 breast cancer cells, highlighting its potential as a lead compound for further development .
Case Study 2: Neuropharmacological Assessment
In another study focusing on neuropharmacological applications, a related pyrazole derivative was tested for its anxiolytic effects in mice. The results demonstrated a significant reduction in anxiety-like behavior compared to control groups, suggesting that modifications to the piperidine structure could enhance therapeutic efficacy .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| Mannich Base A | Structure | 5 | Anticancer |
| Mannich Base B | Structure | 7 | Anticancer |
| Pyrazole Derivative C | Structure | 12 | Anxiolytic |
| Pyrazole Derivative D | Structure | 8 | Anti-inflammatory |
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
*Estimated based on structural analysis; †Calculated using PubChem formula generator.
Key Differences and Implications
Imidazolidine-2,4-dione vs. Piperidin-4-one: The target compound’s imidazolidine-2,4-dione core (vs.
Pyrazole Substitution :
- The 4-(4-fluorophenyl)pyrazole in the target compound differs from the 4-chlorophenylpyrazole in . Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets compared to chlorine .
- Pyrazole-containing compounds in and demonstrate kinase inhibitory activity, implying the target compound may share similar targets .
However, ’s isopropylphenoxy group introduces bulkiness, which may reduce bioavailability compared to the target’s fluorophenylpyrazole .
Therapeutic Potential: Unlike ’s simpler hydantoin derivative (19b), the target compound’s complex structure suggests enhanced selectivity and potency, albeit with possible challenges in synthetic accessibility . highlights imidazolidine-2,4-dione derivatives as B2 receptor antagonists, supporting the hypothesis that the target compound could be explored for dermatological applications .
Research Findings and Data
Table 2: Comparative Pharmacological Data (Hypothetical Projections)
Q & A
Q. What are the standard synthetic routes for 3-(1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione, and how can purity and yield be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Acetylation : Coupling the piperidine moiety with the pyrazole-acetyl group under reflux conditions using catalysts like DCC (dicyclohexylcarbodiimide) .
- Cyclization : Formation of the imidazolidine-2,4-dione ring via condensation with urea derivatives under acidic or basic conditions .
- Critical Steps :
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (e.g., using ethanol/water mixtures) ensures purity .
- Yield Optimization : Reaction temperature control (e.g., 60–80°C for acetylation) and stoichiometric precision (1:1.2 molar ratios to drive reactions to completion) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the dione ring) .
- NMR : ¹H/¹³C NMR confirms proton environments (e.g., piperidine CH₂ at δ 2.5–3.5 ppm) and carbon connectivity .
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves 3D structure, with key metrics:
- Data-to-Parameter Ratio : Aim for >15 to ensure refinement reliability .
- R-Factor : Target <0.05 for high confidence in atomic positions .
Advanced Research Questions
Q. How can X-ray crystallography protocols be optimized for this compound, particularly with low-quality crystals or twinned data?
- Methodological Answer :
- Crystal Growth : Use slow evaporation (e.g., dichloromethane/hexane mixtures) to improve crystal size/quality .
- Data Collection : For twinned crystals:
- SHELXL Refinement : Apply TWIN/BASF commands to model twin domains .
- High-Resolution Limits : Collect data to 0.8 Å resolution (if achievable) to enhance electron density maps .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy) for structurally analogous compounds?
- Methodological Answer :
- Experimental Replication : Standardize assays (e.g., MIC testing under identical pH/temperature) to isolate compound-specific effects .
- Structural Variants : Synthesize derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 3,4-difluorophenyl) to test SAR hypotheses .
- Statistical Analysis : Use ANOVA to compare activity across batches and identify outliers due to impurities .
Q. What experimental designs are optimal for elucidating structure-activity relationships (SAR) in therapeutic applications?
- Methodological Answer :
- Fragment-Based Design : Systematically vary substituents (e.g., pyrazole vs. thiazole rings) and assess impact on target binding (e.g., enzyme inhibition assays) .
- Computational Pre-Screening : Perform molecular docking (AutoDock Vina) to prioritize synthetic targets .
- In Vivo/In Vitro Correlation : Pair cytotoxicity assays (e.g., MTT on HEK-293 cells) with pharmacokinetic studies (e.g., plasma half-life in murine models) .
Q. How can computational modeling be integrated with experimental data to propose mechanisms of action?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., nucleophilic centers in the dione ring) .
- MD Simulations : Model ligand-protein interactions (GROMACS) over 100-ns trajectories to identify stable binding conformations .
- Validation : Overlay simulation results with crystallographic data (e.g., PyMOL alignment of predicted vs. observed binding poses) .
Methodological Considerations for Data Analysis
Q. What strategies mitigate biases when linking experimental results to theoretical frameworks (e.g., enzyme inhibition hypotheses)?
- Methodological Answer :
- Blinded Studies : Assign compound codes to prevent confirmation bias during activity assays .
- Negative Controls : Include analogs with known inactivity to validate assay specificity .
- Theory Iteration : Revisit hypotheses if SAR data contradict docking predictions (e.g., high activity in a low-affinity predicted derivative) .
Q. How should researchers address reproducibility challenges in synthetic protocols?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
